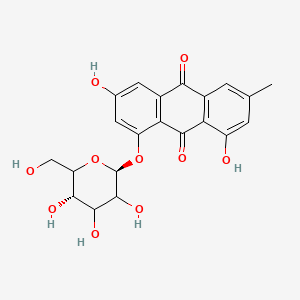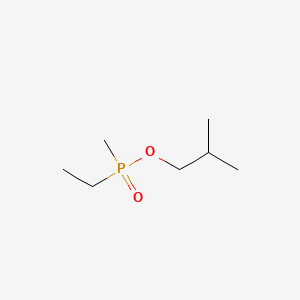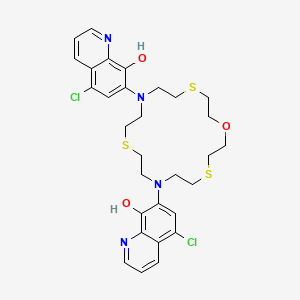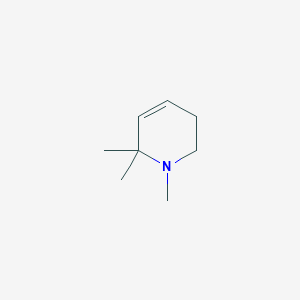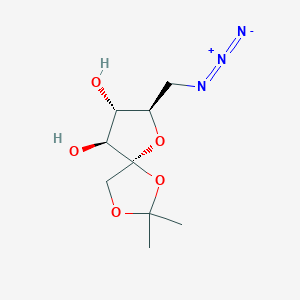
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is a specialized carbohydrate derivative with significant applications in biomedicine and biochemical research. This compound is known for its ability to selectively target enzymes or receptors involved in various pathological conditions, including cancer, insulin dysregulation, and viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose typically involves the protection of the fructose molecule followed by azidation. The isopropylidene group is introduced to protect the hydroxyl groups of fructose, and then the azido group is introduced at the 5-position through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce carbonyl groups .
Wissenschaftliche Forschungsanwendungen
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various carbohydrate derivatives.
Biology: The compound is employed in the study of enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications in targeting cancer cells, regulating insulin, and combating viral infections.
Industry: The compound is used in the production of specialized biochemical reagents and markers
Wirkmechanismus
The mechanism of action of 5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose involves its interaction with specific enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to target molecules. This selective targeting allows for precise intervention in biochemical pathways, making it useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azido-5-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: Another azido sugar derivative with similar protective groups.
6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose: A related compound with the azido group at a different position.
Uniqueness
5-Azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose is unique due to its specific structural configuration and the position of the azido group, which confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H15N3O5 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)15-4-9(17-8)7(14)6(13)5(16-9)3-11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |
InChI-Schlüssel |
SFLKASYCODSQOM-JAKMQLQISA-N |
Isomerische SMILES |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)C |
Kanonische SMILES |
CC1(OCC2(O1)C(C(C(O2)CN=[N+]=[N-])O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



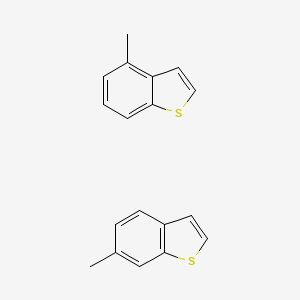

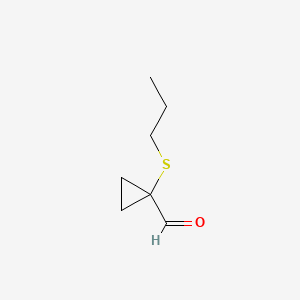
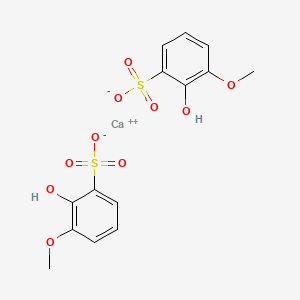
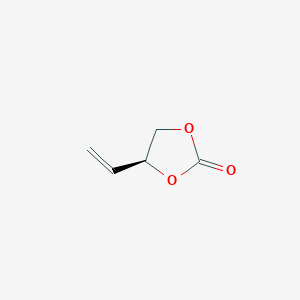
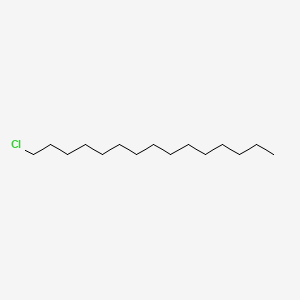
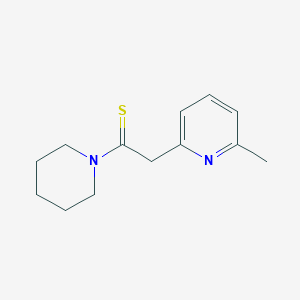
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
